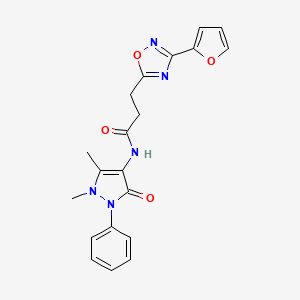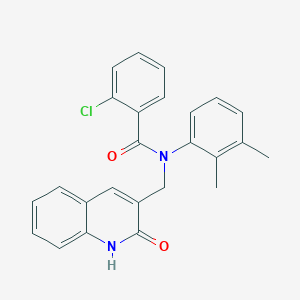
2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzamide family of molecules, which are known to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit other biochemical and physiological effects. Studies have suggested that this compound exhibits anti-inflammatory and antioxidant activity, making it a promising candidate for use in the treatment of various inflammatory diseases. Additionally, 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit neuroprotective activity, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for use in cancer research. Additionally, this compound exhibits other biochemical and physiological effects, making it a potential candidate for use in the treatment of various diseases.
One of the limitations of using 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its limited solubility in water. This can make it challenging to prepare solutions of this compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve studying the interaction of this compound with specific enzymes and proteins involved in cell proliferation and survival.
Another potential direction is to investigate the potential use of 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in combination with other anti-cancer agents. Studies have shown that combining different anti-cancer agents can lead to synergistic effects, which could improve the efficacy of cancer treatments.
Finally, future research could focus on developing new synthetic methods for 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. This could involve modifying the existing synthesis method to improve the yield and purity of the product or developing new synthetic routes altogether.
合成法
The synthesis of 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-chloro-N-(2,3-dimethylphenyl)benzamide with 2-hydroxy-3-(chloromethyl)quinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for use in various research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 2-chloro-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-8-7-13-23(17(16)2)28(25(30)20-10-4-5-11-21(20)26)15-19-14-18-9-3-6-12-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARGCXRVHRHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

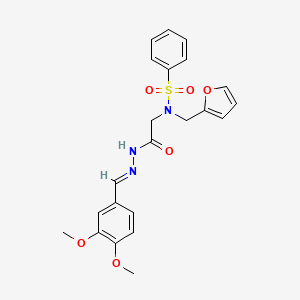
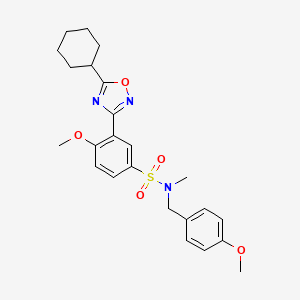
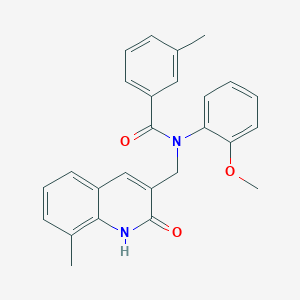
![3,4,5-trimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690383.png)
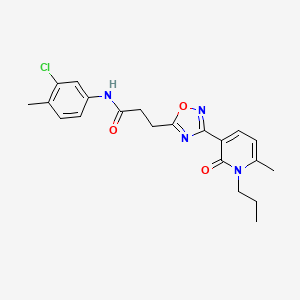
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7690392.png)
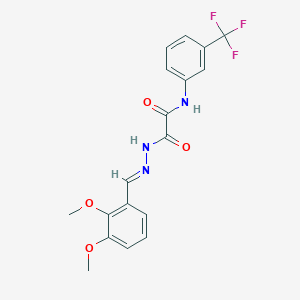

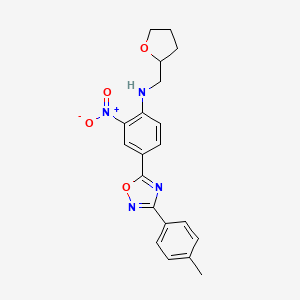
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690427.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690438.png)

